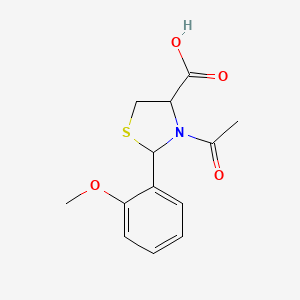

3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid

Description

Key Structural Features

This compound serves as a synthetic intermediate in organic chemistry, particularly for generating bioactive molecules.

Historical Context and Discovery Timeline

The synthesis and characterization of thiazolidine derivatives date to the mid-20th century, with systematic studies accelerating in the 1980s. Key milestones include:

The 1987 study by Györgydeák et al. established foundational protocols for introducing acetyl and carboxylic acid groups into thiazolidine scaffolds, enabling further derivatization.

Nomenclature and IUPAC Classification

The IUPAC name 3-acetyl-2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid follows systematic naming conventions for heterocyclic compounds:

- Core Identification : Thiazolidine (five-membered ring with nitrogen at position 1 and sulfur at position 3).

- Substituent Prioritization :

- Position 2 : 2-methoxyphenyl group (aromatic substituent).

- Position 3 : Acetyl group (C=O group attached to methyl).

- Position 4 : Carboxylic acid group.

- Stereochemical Designation : Configurations at positions 2 and 4 are critical for biological activity and synthetic reproducibility.

Comparison to Related Derivatives

This structural diversity highlights the compound’s versatility in medicinal chemistry.

Structural Relationship to Thiazolidine Derivatives

The thiazolidine core serves as a scaffold for diverse functionalization. Below is a comparative analysis of substituent effects:

Substituent Influence on Reactivity

| Position | Substituent | Impact on Reactivity |

|---|---|---|

| C2 | 2-Methoxyphenyl | Enhances aromatic stability; participates in π-π interactions in molecular recognition |

| C3 | Acetyl | Electron-withdrawing effect; facilitates nucleophilic substitution at adjacent sites |

| C4 | Carboxylic acid | Polarizes the molecule; enables salt formation and hydrogen bonding in crystal lattices |

Comparative Stability

| Derivative | Key Features | Applications |

|---|---|---|

| 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid | Thiophene substituent at C2; sulfur-rich heterocycle | Synthesis of 1,3,4-oxadiazole derivatives |

| Target Compound | Methoxyphenyl (C2) + acetyl (C3) + carboxylic acid (C4) | Intermediate for bioactive molecules |

The combination of electron-donating (methoxy) and electron-withdrawing (acetyl, carboxylic acid) groups creates a balance of reactivity and stability, making the compound valuable in multi-step syntheses.

Properties

IUPAC Name |

3-acetyl-2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-8(15)14-10(13(16)17)7-19-12(14)9-5-3-4-6-11(9)18-2/h3-6,10,12H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHMVGKGHZYLRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid features a thiazolidine ring structure, which is known for its biological activity. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a subject of interest in drug development.

Anticancer Activity

Research has demonstrated that thiazolidine derivatives exhibit anticancer properties. Specifically, studies have indicated that compounds similar to this compound can activate the p53 pathway, which plays a crucial role in regulating the cell cycle and preventing tumor formation .

Case Study: p53 Activation

- Study : A recent investigation evaluated the anticancer effects of various thiazolidine derivatives on human colorectal cancer cells.

- Findings : The compound exhibited selective cytotoxicity towards cancer cells with an active p53 pathway, suggesting its potential as an anticancer agent .

Antioxidant Properties

Thiazolidine derivatives are also recognized for their antioxidant capabilities. In vitro studies have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Data Table: Antioxidant Activity

| Compound | IC50 Value (µM) | Method Used |

|---|---|---|

| This compound | 16.5 ± 0.37 | DPPH Assay |

| Other Thiazolidines | Varies | Varies |

Enzyme Inhibition

The compound has been studied for its potential as a tyrosinase inhibitor, which is relevant in treating skin disorders and hyperpigmentation.

Case Study: Tyrosinase Inhibition

- Objective : Evaluate the inhibitory effects on mushroom tyrosinase.

- Results : Molecular docking studies revealed strong binding affinities, indicating that the compound could be developed as a therapeutic agent for conditions related to melanin production .

Antimicrobial Activity

Thiazolidine derivatives have shown promising results against various bacterial strains, suggesting their potential use as antimicrobial agents.

Research Insights

- Studies have highlighted the antibacterial effects of thiazolidines by inhibiting specific bacterial enzymes, which could lead to new antibiotic formulations .

Toxicological Studies

While exploring the beneficial applications of this compound, it is equally important to assess its safety profile.

Case Study: Toxicity in Zebrafish Models

Mechanism of Action

The mechanism of action of 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Stereochemistry : Many analogues (e.g., compounds in ) are synthesized with (2R,4R) stereochemistry, which may influence biological activity.

- Substituent Effects : The position of methoxy groups (2- vs. 4-methoxyphenyl) alters electronic and steric properties. For example, 2-methoxy substitution (as in ) may enhance membrane permeability compared to 4-methoxy derivatives.

- Yield : Amide derivatives (e.g., hexadecylamide in ) show moderate yields (38.8%), while acetylated analogues (e.g., ) achieve higher yields (73.0%) under optimized conditions.

Antioxidant and Metabolic Roles

Thiazolidine-4-carboxylic acids (T4C) derived from L-cysteine, such as MT4C and ET4C, act as aldehyde scavengers and reduce reactive oxygen species (ROS) in protozoan parasites .

Developmental Toxicity

(4S)-2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid induces pericardial edema, yolk sac malformations, and apoptosis inhibition in zebrafish embryos at LC50 values of 0.804 mM (96 h) . This suggests that aryl substituents (e.g., hydroxyl or methoxy groups) significantly influence toxicity profiles.

Ultrastructural Effects

The same compound causes mitochondrial damage and spermatogenic cell degeneration in zebrafish testicular tissue, likely via ROS-mediated pathways . Acetylated derivatives (e.g., 3-acetyl-2-(4-fluorophenyl) in ) may exhibit different toxicity thresholds due to altered electron-withdrawing effects.

Biological Activity

3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, synthesizing data into tables, and discussing its mechanisms of action and potential applications.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 281.33 g/mol. The synthesis typically involves the cyclization of 2-methoxybenzaldehyde with thiosemicarbazide, followed by acetylation to yield the target compound .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been studied for its anticancer properties. In a series of experiments on human colorectal cancer cells, it was found to induce apoptosis selectively in cancer cells while sparing normal cells. The IC50 values reported for various cancer cell lines suggest a promising therapeutic index .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (p53+/+) | 4.43 | Induction of apoptosis |

| SW480 | 10.5 | Cell cycle arrest |

| MCF-7 | 8.9 | Inhibition of proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The thiazolidine ring structure allows for interaction with enzymes involved in metabolic processes, potentially inhibiting their activity.

- Apoptosis Induction : The compound has been shown to activate pathways leading to programmed cell death in cancer cells, which is a critical mechanism for anticancer drugs.

- Oxidative Stress Modulation : It may also play a role in reducing oxidative stress, thereby protecting normal cells from damage during treatment .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli in vitro, with minimal cytotoxicity to human fibroblasts .

- Cancer Cell Line Study : In another study focusing on colorectal cancer cell lines, the compound was found to selectively induce apoptosis in HCT116 cells while exhibiting lower toxicity towards normal colon epithelial cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of thiazolidine-4-carboxylic acid derivatives typically involves cyclocondensation of cysteine derivatives with aldehydes or ketones. For the acetyl and methoxyphenyl substituents, a multi-step approach may be required:

Thiazolidine ring formation : React L-cysteine with 2-methoxybenzaldehyde under acidic conditions to form the 2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid intermediate.

Acetylation : Introduce the acetyl group at the 3-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (e.g., 0–25°C) to minimize side products. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use UV-Vis spectroscopy or HPLC to quantify solubility. The methoxyphenyl group may enhance lipophilicity, reducing aqueous solubility compared to unsubstituted analogs .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Analyze degradation products via LC-MS. Protect from light and moisture during storage due to potential hydrolysis of the acetyl group .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the thiazolidine ring, acetyl group (δ ~2.3 ppm for CH), and methoxyphenyl substituents (δ ~3.8 ppm for OCH). 2D NMR (COSY, HSQC) can resolve stereochemistry at the 4-position.

- IR : Look for characteristic peaks: C=O stretch (~1700 cm for carboxylic acid and acetyl groups), C-O-C stretch (~1250 cm for methoxy).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNOS, calculated 281.07 g/mol) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what chiral separation methods are suitable?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with a hexane/isopropanol mobile phase (90:10, 1 mL/min). Monitor retention times and compare to racemic standards.

- Polarimetry : Measure specific rotation ([α]) in methanol. Pure enantiomers of similar thiazolidine derivatives exhibit rotations of ±30–50° .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions (e.g., TDDFT calculations) .

Q. What strategies can resolve contradictions in reported bioactivity data for thiazolidine derivatives?

- Methodological Answer :

Assay standardization : Validate in vitro models (e.g., enzyme inhibition assays) using positive controls (e.g., rosiglitazone for PPAR-γ studies).

SAR analysis : Compare substituent effects. For example, the 2-methoxyphenyl group may enhance binding to hydrophobic pockets versus 4-hydroxyphenyl analogs .

Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., Cohen’s d) to assess effect sizes. Address batch-to-batch variability by verifying compound purity (>95% via HPLC) .

Q. How can in silico modeling predict potential biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into PPAR-γ (PDB ID: 2PRG) or aldose reductase (PDB ID: 1AH3) active sites. Score binding affinities (ΔG) and validate with MD simulations (GROMACS).

- Pharmacophore Mapping : Identify key features (e.g., carboxylic acid for hydrogen bonding, methoxyphenyl for hydrophobic interactions) using Schrödinger’s Phase .

Q. What are the best practices for evaluating in vitro cytotoxicity and selectivity?

- Methodological Answer :

- Cell Lines : Test against HEK-293 (normal) and cancer lines (e.g., MCF-7, HepG2). Use MTT assays with 48–72 hr exposure.

- Selectivity Index (SI) : Calculate SI = IC(normal)/IC(cancer). A value >3 indicates therapeutic potential.

- Mechanistic Studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and ROS detection (DCFH-DA probe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.